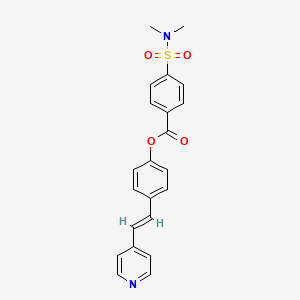
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
Vue d'ensemble
Description
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate varies depending on its application. In the field of medicine, it has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In agriculture, it inhibits the activity of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll. In material science, it exhibits a smectic A phase due to its rod-like structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate vary depending on its application. In the field of medicine, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In agriculture, it inhibits the growth of weeds. In material science, it exhibits a smectic A phase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate in lab experiments include its potential applications in various fields of scientific research and its relatively simple synthesis method. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate. In the field of medicine, further studies are needed to determine its potential as a chemotherapeutic agent and to elucidate its mechanism of action. In agriculture, further studies are needed to determine its efficacy as a herbicide and its potential impact on the environment. In material science, further studies are needed to determine its potential use as a liquid crystal material and to optimize its properties. Overall, the potential applications of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate make it an interesting compound for future research.
Applications De Recherche Scientifique
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate has potential applications in various fields of scientific research. In the field of medicine, it has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. In agriculture, it has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll. In material science, it has been studied for its potential use as a liquid crystal material. It has been shown to exhibit a smectic A phase with a relatively low melting point.
Propriétés
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-24(2)29(26,27)21-11-7-19(8-12-21)22(25)28-20-9-5-17(6-10-20)3-4-18-13-15-23-16-14-18/h3-16H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBJGFVYXBWLBS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B3396065.png)
![2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3396067.png)
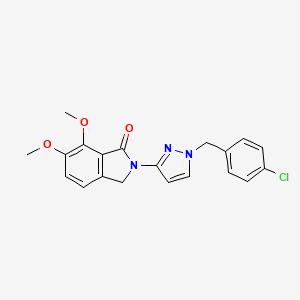
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396074.png)
![(E)-methyl 2-(6-(methylsulfonyl)-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396082.png)
![(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396084.png)
![(E)-methyl 2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396090.png)
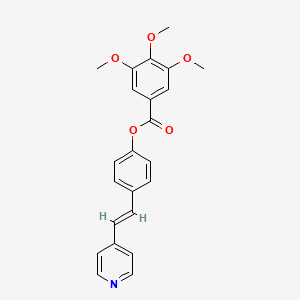
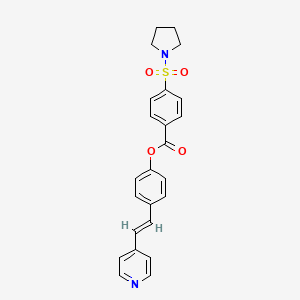
![(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396124.png)

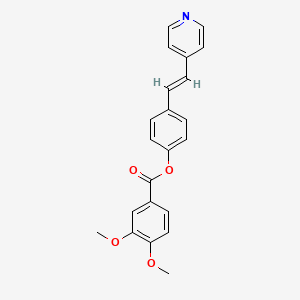
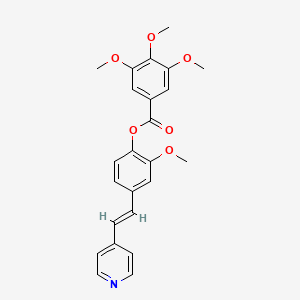
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B3396164.png)